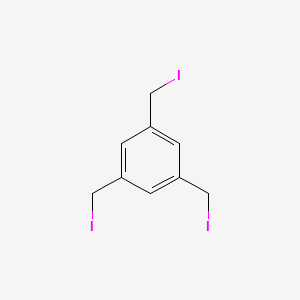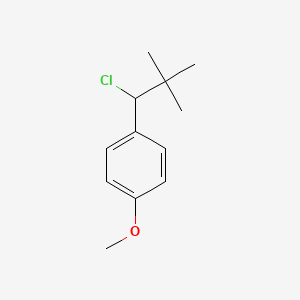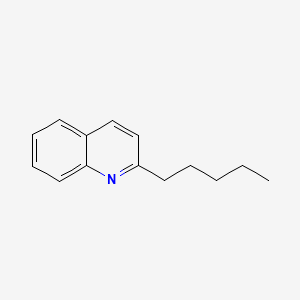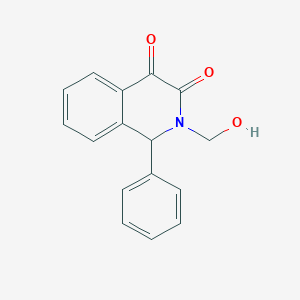![molecular formula C13H13O5P B14350547 Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- CAS No. 94317-89-2](/img/structure/B14350547.png)
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- can be synthesized through various methods. One common approach involves the reaction of phosphorous acid (H₃PO₃) with appropriate organic substrates. The Kabachnik–Fields reaction and the Pudovik reaction are often employed to alkylate phosphonic acid, leading to the formation of aminophosphonates . Another method involves the Michaelis–Arbuzov reaction, where phosphonic esters are prepared using alkyl halides and trialkyl phosphites .
Industrial Production Methods
Industrial production of phosphonic acids typically involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonates .
Applications De Recherche Scientifique
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- involves its ability to form strong coordination bonds with metal ions and biological molecules. This property allows it to inhibit enzymes by binding to their active sites and to act as a chelating agent in various applications . The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is unique due to its specific structural features and reactivity. Similar compounds include:
Aminophosphonic acids: These compounds have similar coordination properties but differ in their functional groups.
Organometallic phosphonic acids: These compounds contain metal-phosphorus bonds and are used in different applications.
Bisphosphonates: These compounds are used in medicine for bone targeting and have different structural features compared to phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-.
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- stands out due to its unique combination of hydroxyl and aromatic groups, which confer specific reactivity and applications .
Propriétés
Numéro CAS |
94317-89-2 |
|---|---|
Formule moléculaire |
C13H13O5P |
Poids moléculaire |
280.21 g/mol |
Nom IUPAC |
[(2-hydroxyphenoxy)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C13H13O5P/c14-11-8-4-5-9-12(11)18-13(19(15,16)17)10-6-2-1-3-7-10/h1-9,13-14H,(H2,15,16,17) |
Clé InChI |
KFYOXBASHUNCHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(OC2=CC=CC=C2O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)










